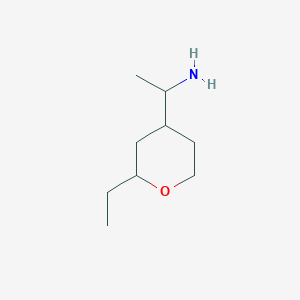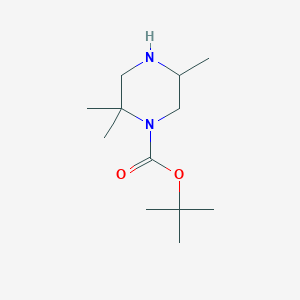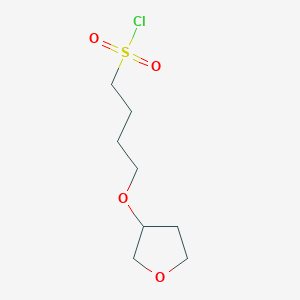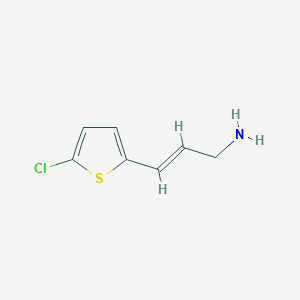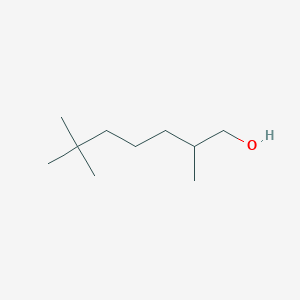
2,6,6-Trimethylheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethylheptan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with three methyl groups at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the reduction of 2,6,6-Trimethylheptan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,6,6-Trimethylheptan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2,6,6-Trimethylheptan-1-one
Reduction: 2,6,6-Trimethylheptane
Substitution: 2,6,6-Trimethylheptyl halides
Aplicaciones Científicas De Investigación
2,6,6-Trimethylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethylheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethylheptan-1-one: The ketone analog of 2,6,6-Trimethylheptan-1-ol.
2,6,6-Trimethylheptane: The fully reduced form of the compound.
2,6,6-Trimethylheptyl halides: Halogenated derivatives of the compound.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C10H22O |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,6,6-trimethylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3 |
Clave InChI |
VIBBWOCOOGRGQP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


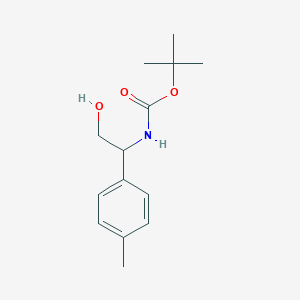

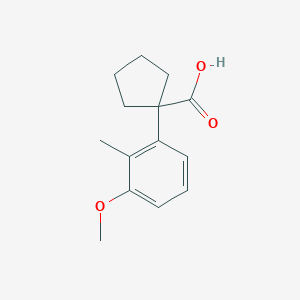
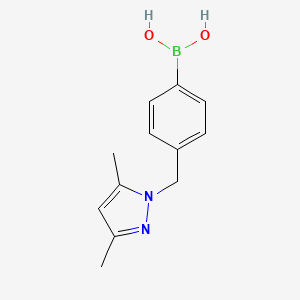
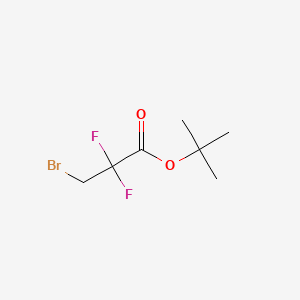
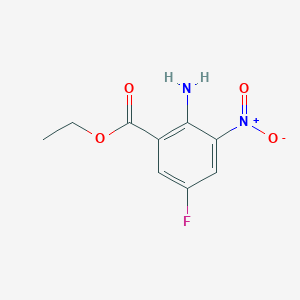
![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)
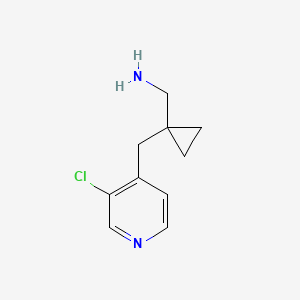
![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)
